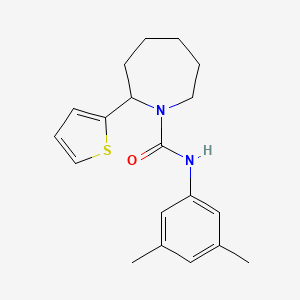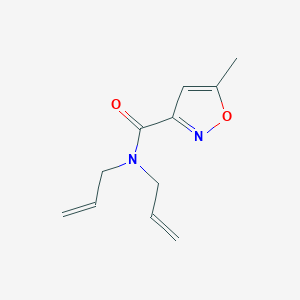
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act as a pheromone mimic, stimulating the olfactory receptors in animals and triggering a feeding response. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to affect the expression of genes involved in appetite regulation and metabolism.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in animals, likely due to its effects on appetite regulation and metabolism. N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to have anti-inflammatory and anti-cancer properties, potentially through its effects on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its effects on different animal species and its potential side effects are not fully understood, making it important to conduct further research before its widespread use.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could have significant implications for human health. Another area of interest is its use in aquaculture, where it could improve the efficiency and sustainability of fish and shrimp farming. Further research is needed to fully understand the mechanism of action and potential side effects of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, as well as its effects on different animal species.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The synthesis of N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to increase feed intake and growth performance in livestock, particularly in pigs and chickens. In aquaculture, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used as a feeding attractant for fish and shrimp, improving their growth and survival rates. In medicine, N-(3,5-dimethylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-11-15(2)13-16(12-14)20-19(22)21-9-5-3-4-7-17(21)18-8-6-10-23-18/h6,8,10-13,17H,3-5,7,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTECUUJAHUYWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCCCCC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)

![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)



![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4884302.png)
![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)
![N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)